REACTION_CXSMILES
|
[C:1](=[O:6])([O:4]C)[O:2][CH3:3].[CH3:7][N:8]([CH3:10])[CH3:9].[CH3:11]O>>[CH3:3][O:2][C:1](=[O:4])[O-:6].[CH3:7][N+:8]([CH3:11])([CH3:10])[CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
510 g
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1.5 L autoclave equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
discharged into a 1 L three-necked flask
|
Type
|
CUSTOM
|
Details
|
Part of methanol was removed from the solution of tetramethylammonium methyl-carbonate in methanol
|
Type
|
CUSTOM
|
Details
|
thus obtained under vacuum
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
White crystal precipitated out
|
Type
|
FILTRATION
|
Details
|
The crystal was filtrated
|
Type
|
CUSTOM
|
Details
|
oven dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC([O-])=O.C[N+](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119.5 g | |
YIELD: PERCENTYIELD | 80.2% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |